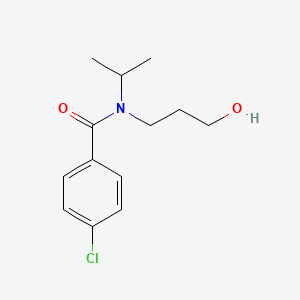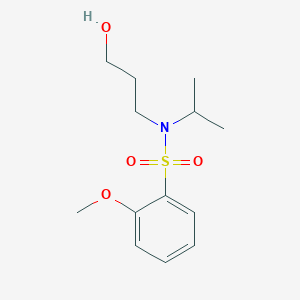
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as PBT-1, is a compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a small molecule that could inhibit the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, recent research has also shown that PBT-1 has other potential applications in the treatment of various neurological disorders, such as Huntington's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the aggregation of Aβ peptides by binding to specific amino acid residues on the surface of the peptide. This prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease. In addition, this compound may also inhibit the aggregation of mutant huntingtin protein by a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of Aβ peptides and improve cognitive function. In animal models of Huntington's disease, this compound has been shown to reduce the levels of mutant huntingtin protein and improve motor function. In animal models of Parkinson's disease, this compound has been shown to reduce neuroinflammation and improve motor function.
Advantages and Limitations for Lab Experiments
One advantage of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models of neurological disorders, which has provided valuable insights into its potential therapeutic applications. In addition, this compound is a small molecule that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for the research on 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to optimize its therapeutic effects by identifying the specific amino acid residues on the surface of Aβ peptides and mutant huntingtin protein that it binds to. Another direction is to develop more efficient synthesis methods for this compound, which would enable its production on a larger scale. Furthermore, future research could focus on the potential applications of this compound in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acrylate to produce a substituted pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including hydrolysis, cyclization, and oxidation, to produce the final product, this compound. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.
Scientific Research Applications
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several studies have shown that this compound can inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has also been shown to reduce the levels of mutant huntingtin protein, which is the cause of Huntington's disease. Furthermore, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
properties
IUPAC Name |
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-7-5-9(13-6-7)11(17)15-12-14-8-3-1-2-4-10(8)18-12/h7,9,13,16H,1-6H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYHNPUEMBZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)




![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)